alpha-Bromostyrene
Description
Significance of α-Bromostyrene as a Versatile Synthetic Intermediate
α-Bromostyrene, also known as (1-bromoethenyl)-benzene, serves as a crucial intermediate in the synthesis of a wide array of organic compounds. ontosight.aichemicalbook.comchemicalbook.in Its utility spans various sectors of the chemical industry, including the production of pharmaceuticals, agrochemicals, and specialty chemicals like dyes and resins. ontosight.ai The presence of a vinyl bromide moiety attached to a phenyl group allows for a diverse range of chemical transformations, making it a popular starting material for creating more complex molecules. chemicalbook.comchemicalbook.incymitquimica.comusbio.net
The versatility of α-bromostyrene is particularly evident in its application in metal-catalyzed cross-coupling reactions. These reactions, which form new carbon-carbon and carbon-heteroatom bonds, are fundamental to modern synthetic organic chemistry. mdpi.com α-Bromostyrene has been successfully employed as a reactant in several prominent coupling reactions, including the Suzuki-Miyaura, Heck, and Negishi reactions, enabling the synthesis of substituted styrenes and other complex structures. nih.govacs.orgntu.edu.sgnih.gov For instance, it is a reactant used to synthesize Potassium (1-Phenylcyclopropyl)trifluoroborate and substituted cyclopentenones. chemicalbook.comchemicalbook.in
Furthermore, α-bromostyrene participates in polymerization processes, although it does not readily homopolymerize. cdnsciencepub.comcdnsciencepub.com It can act as a chain transfer agent in the polymerization of styrene (B11656) and has been investigated for the preparation of polymers with specific functionalities. cdnsciencepub.comcdnsciencepub.comsigmaaldrich.com Its derivatives are also key intermediates in the synthesis of certain herbicides. tandfonline.comtandfonline.com The ability to undergo these varied reactions underscores the significance of α-bromostyrene as a multifaceted tool for synthetic chemists.
Overview of its Structural Features and Reactivity Profile
The chemical behavior of α-bromostyrene is a direct consequence of its molecular structure. The molecule consists of a vinyl group attached to a benzene (B151609) ring, with a bromine atom substituted at the α-carbon of the vinyl group. This arrangement of a phenyl ring, a double bond, and a halogen atom confers a distinct reactivity profile upon the compound.
Structural Features:
| Property | Value |
| Molecular Formula | C₈H₇Br |
| Molecular Weight | 183.05 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Slightly soluble in water, highly soluble in organic solvents like ethanol, acetone, and benzene. ontosight.ai |
The data in this table is compiled from multiple sources. ontosight.aichemicalbook.comsigmaaldrich.comechemi.comguidechem.com
The key reactive sites in α-bromostyrene are the carbon-bromine bond and the carbon-carbon double bond. The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack and a suitable partner in various cross-coupling reactions. cymitquimica.com The double bond can participate in addition reactions and polymerization.
Reactivity Profile:
α-Bromostyrene exhibits a rich and varied reactivity, making it a valuable substrate in numerous organic transformations:
Cross-Coupling Reactions: It readily participates in palladium-catalyzed cross-coupling reactions.
In Suzuki-Miyaura coupling , it reacts with organoboron compounds to form α-substituted styrenes. mdpi.comnih.govrsc.org For example, the reaction with potassium alkyltrifluoroborates in the presence of a palladium catalyst yields the corresponding cross-coupled products. nih.gov
It has been used in the Heck reaction , a method for forming substituted alkenes, although in some cases, it has been reported as an unsuccessful substrate. ntu.edu.sgnih.gov
In Negishi cross-coupling , it reacts with organozinc compounds, such as in the synthesis of geminal substituted ethenes. acs.org
It also partakes in cross-coupling with trialkylbismuth reagents. thieme-connect.com
Polymerization: While α-bromostyrene does not readily undergo homopolymerization, it has been studied in the context of copolymerization and as a chain transfer agent. cdnsciencepub.comcdnsciencepub.com It is listed as a monomer for Atom Transfer Radical Polymerization (ATRP). sigmaaldrich.comsigmaaldrich.com
Other Reactions:
It can undergo nucleophilic substitution reactions. cymitquimica.com
It is a precursor for the synthesis of various heterocyclic compounds, such as indoles, through cascade reactions. nih.govunl.pt
It can be used in the synthesis of alkynyl sulfides via the formation of sulfonium (B1226848) salts. rsc.org
Intramolecular Diels-Alder reactions of α-bromostyrene-functionalized compounds have also been investigated. researchgate.net
It can be transformed into phenacyl bromide through an oxidative migration reaction. researchgate.net
The synthesis of α-bromostyrene itself is typically achieved through the bromination of styrene to form styrene dibromide, which is then treated with a base like alcoholic potassium hydroxide (B78521) to yield the final product. chemicalbook.com Another method involves the microwave-assisted hydrobromination of phenylacetylene (B144264). chemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromoethenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXJYTZCORKVNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70243366 | |
| Record name | Styrene, alpha-bromo- | |
| Source | EPA DSSTox | |
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Molecular Weight |
183.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98-81-7 | |
| Record name | α-Bromostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | alpha-Bromostyrene | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000098817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Styrene, alpha-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70243366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-bromostyrene | |
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| Record name | .ALPHA.-BROMOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LF0SJ1821N | |
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Synthetic Methodologies for α Bromostyrene and Analogues
Direct Bromination Approaches
Direct bromination methods are common for synthesizing α-bromostyrene and its analogues. These strategies typically involve the bromination of a styrene (B11656) or cinnamic acid derivative, followed by a subsequent reaction to introduce the double bond.
Catalytic Bromination of Styrene and Subsequent Dehydrobromination Pathways
One of the most direct routes to α-bromostyrene involves the bromination of styrene to form styrene dibromide, which is then subjected to dehydrobromination. chemicalbook.com
The initial step is the addition of bromine (Br₂) across the double bond of styrene. This reaction is often carried out in a solvent like dichloromethane. sciencemadness.org The resulting product, (1,2-dibromoethyl)benzene, can then be treated with a base to eliminate one equivalent of hydrogen bromide (HBr), yielding α-bromostyrene. chemicalbook.comsciencemadness.org Alcoholic potassium hydroxide (B78521) (KOH) is a commonly used base for this dehydrobromination step. chemicalbook.com
Phase-transfer catalysis can be employed to achieve selective dehydrobromination of 1,2-dibromo-1-phenylethane to α-bromostyrene. researchgate.net Systems containing KOH, toluene (B28343), and tetraalkylammonium bromides have been shown to be effective. researchgate.net The lipophilic cation from the phase-transfer catalyst is believed to stabilize the transition state in an E1cb-like E2 elimination mechanism, leading to high selectivity. researchgate.net
| Starting Material | Reagents | Intermediate | Product | Overall Yield |
| Styrene | 1. Br₂ 2. Alcoholic KOH | Styrene dibromide | α-Bromostyrene | - |
| 1,2-Dibromo-1-phenylethane | KOH, Toluene, Tetraalkylammonium bromide | - | α-Bromostyrene | - |
| 3-Chloro-α-bromoethylbenzene | 1. I₂, Br₂ 2. aq. NaOH, n-Bu₄N⁺HSO₄⁻ | 3-Chloro-α,β-dibromoethylbenzene | 3-Chloro-α-bromostyrene | 92% tandfonline.com |
Decarboxylative Bromination of Cinnamic Acid Derivatives
Decarboxylative bromination, a variation of the Hunsdiecker reaction, provides another route to α-bromostyrene and its analogues from cinnamic acid derivatives. thieme-connect.comacs.org This method involves the conversion of a carboxylic acid to a halide with one fewer carbon atom. acs.org
An efficient method for the decarboxylative bromination of cinnamic acids has been developed using a Vilsmeier-Haack reagent (prepared from POCl₃ or SOCl₂ and DMF) and potassium bromide (KBr) in acetonitrile (B52724). tandfonline.com This reaction proceeds under relatively mild conditions and can be significantly accelerated using ultrasonication, reducing reaction times from several hours to under an hour. tandfonline.com The proposed mechanism involves the formation of a bromoniumcinnamate intermediate which then undergoes rearrangement and decarboxylation to afford the bromostyrene product. tandfonline.com
A chemoenzymatic approach has also been reported, utilizing a vanadium-dependent chloroperoxidase from Curvularia inaequalis (CiVCPO). thieme-connect.comnih.gov The enzyme catalyzes the in-situ formation of hypobromite (B1234621) from hydrogen peroxide and bromide. thieme-connect.comnih.gov This hypobromite then reacts with electron-rich cinnamic acids in a spontaneous Hunsdiecker-type reaction to yield the corresponding bromostyrenes in moderate to good yields. thieme-connect.com However, selectivity can be an issue, with the formation of aldehyde byproducts through hydrolysis of an intermediate bromonium ion. thieme-connect.com
| Starting Material | Reagents/Catalyst | Key Features | Product |
| Cinnamic Acids | Vilsmeier-Haack reagent, KBr, MeCN | Mild conditions, rate enhancement with ultrasonication. tandfonline.com | Bromostyrenes |
| Electron-Rich Cinnamic Acids | CiVCPO, H₂O₂, KBr | Biocatalytic, environmentally friendly alternative. thieme-connect.com | Bromostyrenes |
Strategies via Alkyne Functionalization
The functionalization of alkynes, specifically phenylacetylene (B144264), offers a direct method for the synthesis of α-bromostyrene.
Hydrobromination of Phenylacetylenes under Controlled Conditions
The addition of hydrogen bromide (HBr) across the triple bond of phenylacetylene can yield α-bromostyrene. Controlling the regioselectivity of this hydrobromination reaction is crucial.
A microwave-assisted hydrobromination of phenylacetylene has been developed using lithium bromide (LiBr), tetraethylammonium (B1195904) bromide (TEAB), and chlorotrimethylsilane (B32843) (TMSCl) in acetonitrile at 40°C. chemicalbook.com This method provides a rapid and efficient route to α-bromostyrene. chemicalbook.com
Polymer-Based Synthetic Routes
An alternative and unique approach to obtaining α-bromostyrene and its analogues involves the depolymerization of brominated polystyrenes.
Depolymerization of Brominated Polystyrenes for Monomer Recovery
This method involves a two-step process: the bromination of a polystyrene polymer followed by its thermal depolymerization to recover the brominated monomer. This strategy has been successfully applied to the synthesis of α-methyl-p-bromo-styrene. google.com
In this process, poly(α-methyl-styrene) is first brominated using liquid or gaseous bromine in an organic solvent at temperatures ranging from 20°C to 100°C. google.com The resulting brominated polymer is then depolymerized by heating it to a high temperature, typically between 250°C and 500°C, often under reduced pressure. google.com The monomeric α-methyl-p-bromo-styrene is recovered as a distillate in good yield. google.com This method circumvents issues that can arise in the direct bromination of the monomer. google.com
The degradation of brominated polystyrenes under thermal conditions is a key aspect of this process. chemicalbook.com The presence of bromine atoms in the polymer structure influences its thermal behavior and degradation pathway, leading to the formation of brominated aromatic compounds upon pyrolysis. chemicalbook.com Recent research has also explored the chemical recycling of bromine-terminated polymers, demonstrating rapid depolymerization and high monomer regeneration efficiencies using an iron catalyst. rsc.org
| Polymer | Process Steps | Key Parameters | Recovered Monomer |
| Poly(α-methyl-styrene) | 1. Bromination 2. Depolymerization | Bromination: 20-100°C Depolymerization: 250-500°C, reduced pressure. google.com | α-Methyl-p-bromo-styrene |
| Bromine-terminated polymethacrylates | Catalytic Depolymerization | Iron catalyst (FeBr₂/L), 170°C. rsc.org | High monomer regeneration |
Advancements in Green Chemistry Synthesis of α-Bromostyrene Derivatives
The principles of green chemistry, which encourage the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, have been increasingly applied to the synthesis of α-bromostyrene and its derivatives. Researchers are focusing on developing more environmentally benign methodologies that offer high efficiency, selectivity, and atom economy while minimizing waste and the use of toxic materials. These advancements include the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.
Recent progress has highlighted several innovative approaches that align with green chemistry principles. These methods often involve novel catalytic systems and reaction media to improve the ecological footprint of synthetic routes involving α-bromostyrene derivatives.
Palladium-Catalyzed Cross-Coupling in Aqueous Media
A significant advancement in the green synthesis of α-bromostyrene derivatives involves the use of palladium-catalyzed cross-coupling reactions in aqueous solvent systems. The Barluenga-Valdés cross-coupling reaction, for instance, has been adapted to synthesize 1,1-diarylethylenes from α-bromostyrene. researchgate.net A key feature of this green methodology is the use of a Polyethylene glycol (PEG)/water mixture as the reaction medium, which is a safer alternative to conventional volatile organic solvents. researchgate.net Furthermore, the application of microwave irradiation provides a more energy-efficient heating method compared to traditional oil baths. The catalytic system, employing ligands like Xphos-SO3Na or MeDavephos-CF3SO3, is designed for high efficiency in these aqueous conditions. researchgate.net
Table 1: Green Barluenga-Valdés Cross-Coupling Reaction
| Reactant | Catalytic System | Solvent | Energy Source | Product |
|---|
Heterogeneous Catalysis for Oxidative Transformations
The development of stable and reusable heterogeneous catalysts is a cornerstone of green chemistry. In the context of α-bromostyrene reactions, perovskite-type oxides have emerged as efficient catalysts for oxidative transformations. For example, LaFeO₃ nanoparticles have been used for the oxidative transposition of α-bromostyrene to phenacyl bromide. researchgate.net This process is notable for using air as the sole oxidant under mild conditions, completely avoiding the need for chemical oxidants and light irradiation. researchgate.net
Further research has shown that substituting lanthanum with strontium to form La₀.₈Sr₀.₂FeO₃−δ significantly enhances both catalytic performance and durability. researchgate.net This catalyst can be easily recovered by simple filtration and reused multiple times without a significant loss of activity, demonstrating a practical application of sustainable catalysis. researchgate.net
Table 2: Oxidative Transposition of α-Bromostyrene
| Substrate | Catalyst | Oxidant | Conditions | Key Feature |
|---|
Polymerization via Mizoroki–Heck Coupling
Green principles have also been applied to the polymerization of α-bromostyrene derivatives. The Mizoroki–Heck coupling reaction has been employed to synthesize poly(phenylacetylene)s (PPAs) using α-bromostyrene monomers. mdpi.com This method proceeds efficiently using a palladium catalyst with potassium carbonate as a base. mdpi.com The use of potassium carbonate, a mild and inexpensive base, is preferable to more hazardous alternatives. mdpi.com This polymer-analogous vinylation reaction represents a step towards more sustainable polymer synthesis. mdpi.com
Base-Mediated Intramolecular Cycloadditions
In the synthesis of complex cyclic structures from α-bromostyrene precursors, advancements have been made in the choice of reagents and understanding reaction mechanisms. Intramolecular Diels-Alder reactions of α-bromostyrene-functionalized amides have been investigated, leading to the formation of 1,4-dihydronaphthalenes and naphthalene (B1677914) derivatives. researchgate.netacs.org The use of alkali metal carbonates, such as cesium or rubidium carbonate, can facilitate the direct formation of naphthalene derivatives. researchgate.netacs.org Mechanistic studies suggest that for some substrates, the dehydrogenation step involves a radical mechanism that is accelerated by the presence of air, pointing to molecular oxygen as a green oxidant. researchgate.netacs.org
Table 3: Base-Mediated Cycloaddition/Dehydrogenation
| Reactant | Base | Product | Suspected Green Oxidant |
|---|
Reactivity and Mechanistic Investigations of α Bromostyrene
Transition Metal-Catalyzed Transformations
The unique structural features of α-bromostyrene, possessing both a vinyl bromide and a styrenyl moiety, make it a versatile substrate for a variety of transition metal-catalyzed reactions. These transformations have been extensively investigated to understand its reactivity and to develop novel synthetic methodologies.
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds. In the context of α-bromostyrene, this reaction has been utilized to synthesize 1,1-diarylethylene derivatives. Research has shown that a catalytic system of Palladium/Xphos-SO3Na or Palladium/MeDavephos-CF3SO3 in a PEG/H2O solvent system under microwave irradiation provides an effective means for this transformation. researchgate.net The recyclability of this catalyst system has been demonstrated, maintaining its activity over multiple runs without a significant loss in performance. researchgate.net
A study focusing on the α-amidobenzylation of aryl and alkenyl halides via Suzuki-Miyaura coupling demonstrated the reaction of α-(acylamino)benzylboronic esters with β-bromostyrene. oup.com The reaction conditions were screened, with a combination of a palladium catalyst, a phosphine (B1218219) ligand, and a base being crucial for the reaction's success. oup.com Specifically, the use of Pd(dba)2 with P(t-Bu)3 and KF in 1,4-dioxane (B91453) at 110 °C yielded the desired coupling product, although the choice of base was found to significantly influence the reaction outcome, with other bases like CsF, K2CO3, K3PO4, and NaOH leading to poor results. oup.com
Table 1: Selected Data on Palladium-Catalyzed Suzuki-Miyaura Coupling of α-Bromostyrene Derivatives
| Entry | Aryl Boronic Acid | Catalyst System | Solvent/Base | Yield (%) |
|---|---|---|---|---|
| 1 | Phenylboronic acid | Pd/Xphos-SO3Na | PEG/H2O | High |
| 2 | Phenylboronic acid | Pd/MeDavephos-CF3SO3 | PEG/H2O | High |
| 3 | α-(Acylamino)benzylboronic ester | Pd(dba)2/P(t-Bu)3 | 1,4-dioxane/KF | 56 |
Nickel-catalyzed electrochemical methods have emerged as a powerful and sustainable approach for cross-coupling reactions. These reactions can often be performed under mild conditions without the need for stoichiometric metallic reductants. Research has demonstrated the viability of nickel-catalyzed electrochemical C(sp2)−C(sp3) cross-coupling reactions using β-bromostyrene as the electrophile and benzylic trifluoroborates as nucleophiles. chemrxiv.orgresearchgate.net These reactions can be carried out in an undivided cell using a stable NiCl2•glyme pre-catalyst and polypyridine ligands. chemrxiv.org This methodology has a broad substrate scope and provides good yields. chemrxiv.org
Furthermore, an electrochemically driven, nickel-catalyzed enantioselective reductive cross-coupling of aryl aziridines with alkenyl bromides, including α-bromostyrene, has been developed. researchgate.net This process affords enantioenriched β-aryl homoallylic amines with high E-selectivity. researchgate.net The reaction proceeds under constant current electrolysis in an undivided cell, using triethylamine (B128534) as a terminal reductant. researchgate.net Mechanistic studies suggest a stereoconvergent mechanism where the aziridine (B145994) is activated via a nucleophilic halide ring-opening. researchgate.net
Table 2: Nickel-Catalyzed Electrochemical Cross-Coupling Reactions Involving Bromostyrene Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Key Feature |
|---|---|---|---|
| β-Bromostyrene | Benzylic trifluoroborate | NiCl2•glyme/Polypyridine | Redox neutral C(sp2)−C(sp3) coupling chemrxiv.orgresearchgate.net |
| α-Bromostyrene | Aryl aziridine | Nickel/Chiral ligand | Enantioselective reductive coupling researchgate.net |
Palladium-catalyzed cross-coupling reactions of organobismuth compounds with α-bromostyrene have been reported. researchgate.netresearchgate.net Specifically, the reaction of tris(1,3-dioxan-2-ylethyl) bismuth with α-bromostyrene has been documented, showcasing the utility of trialkylbismuth reagents in forming C(sp3)-C(sp2) bonds. researchgate.netresearchgate.net These reactions tolerate a variety of functional groups on both the electrophilic and nucleophilic partners. researchgate.net The use of triarylbismuth reagents is more common in C-C bond formation, with the potential for all three aryl groups to participate in the reaction. researchgate.netresearchgate.net
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been applied to α-bromostyrene. A notable application is in the synthesis of linear and branched poly(phenylacetylene)s through the Mizoroki-Heck coupling reaction of α-bromostyrene derivatives. researchgate.net This polymer-analogous vinylation proceeds efficiently with potassium carbonate as the base. researchgate.net
In a different application, a one-pot synthesis of indoles has been developed from o-bromoanilines and α-bromostyrene through a palladium-catalyzed cascade process. nih.gov This sequence involves an initial alkenyl amination followed by an intramolecular Heck reaction. nih.gov Extensive screening identified the [Pd2(dba)3]/DavePhos catalyst system with NaOtBu as the base in toluene (B28343) at 100 °C as the optimal conditions for this cascade process. nih.gov
However, some attempts at Heck reactions with α-bromostyrene have been unsuccessful under specific catalytic conditions designed for the regioselective arylation of aliphatic olefins. ntu.edu.sg
α-Bromostyrene and its derivatives can participate in cycloaddition reactions, serving as either the diene or dienophile component. Intramolecular cycloaddition reactions of α-bromostyrene-functionalized amides of monomethyl fumarate (B1241708) have been investigated. acs.orgnih.gov When these amides are treated with triethylamine in toluene at 110 °C, they yield 1,4-dihydronaphthalenes. acs.orgnih.gov The proposed mechanism involves an intramolecular Diels-Alder reaction, followed by proton transfer and dehydrobromination. acs.orgnih.gov If the amide derivatives contain a halogen on the benzene (B151609) ring, treatment with alkali metal carbonates in toluene at the same temperature can directly lead to naphthalene (B1677914) derivatives. acs.orgnih.gov
Furthermore, intermolecular cycloaddition reactions between ethenetricarboxylates and α-bromostyrenes in the presence of SnCl4 or SnBr4 have been shown to produce 2,4-cis-substituted cyclobutanes stereoselectively. researchgate.netresearchgate.net
In a different synthetic strategy, a tandem palladium-catalyzed cross-coupling and [4 + 4] cycloaddition sequence starting from α-bromovinyl arenes like α-bromostyrene allows for the rapid assembly of eight-membered carbocycles. nih.gov This one-pot reaction can assemble four components into a single molecule. nih.gov
Table 3: Cycloaddition Reactions Involving α-Bromostyrene Derivatives
| Reaction Type | Reactants | Conditions | Product |
|---|---|---|---|
| Intramolecular Diels-Alder | α-Bromostyrene-functionalized amides of monomethyl fumarate | Et3N, Toluene, 110 °C | 1,4-Dihydronaphthalenes acs.orgnih.gov |
| Intermolecular [2+2] Cycloaddition | α-Bromostyrene, Ethenetricarboxylate | SnCl4 or SnBr4 | 2,4-cis-substituted cyclobutanes researchgate.netresearchgate.net |
| Tandem Cross-Coupling/[4+4] Cycloaddition | α-Bromostyrene, Propargyl bromides | Pd-catalyst | Eight-membered carbocycles nih.gov |
Catalytic Oxidation Reactions
The catalytic aerobic oxidation of α-bromostyrene can lead to its transposition to phenacyl bromide. High-valent iron-based perovskite oxides, such as BaFeO₃-δ and SrFeO₃-δ, have been shown to be effective heterogeneous catalysts for this transformation without the need for additives. nih.govacs.org However, LaFeO₃, while also active, exhibited greater stability for this specific oxidative transposition compared to BaFeO₃-δ and SrFeO₃-δ. nih.govacs.org Further studies have focused on enhancing the stability of these iron-based perovskite catalysts through A-site substitution. researchmap.jpscispace.comtitech.ac.jp
Other Catalytic Functionalizations
α-Bromostyrene has been employed as a substrate in photocatalytic hydroaminoalkylation reactions. In one study, α-bromostyrene was used as a representative alkene partner for the hydroaminoalkylation with unprotected primary alkylamines. acs.orgnih.gov The bromine atom was specifically chosen as it provides a useful synthetic handle for further chemical modifications. acs.orgnih.gov This method is particularly noteworthy for its tolerance of steric hindrance at the α-position of the amine. acs.orgnih.gov
Another visible-light-mediated photocatalytic method allows for the synthesis of α-trialkyl-α-tertiary amines. cam.ac.uk This process involves the single-electron reduction of a dialkyl-imine to form an α-amino radical, which then undergoes a Giese-type addition with an alkene like α-bromostyrene. cam.ac.uk The resulting α-trialkyl-α-tertiary amines containing a bromoaryl group can be further cyclized using a palladium-mediated intramolecular Buchwald-Hartwig C-N bond formation to afford 1,2,3,4-tetrahydroquinolines. cam.ac.uk
Nickel-Catalyzed Asymmetric Cyclopropanation
Nickel-catalyzed reactions have emerged as a powerful tool for the synthesis of cyclopropane (B1198618) rings. While various methods exist, the use of α-bromostyrene in nickel-catalyzed asymmetric cyclopropanation presents a unique approach. Research has shown that nickel(II) salts can effectively catalyze the cyclopropanation of alkenes. rsc.org In one-pot reactions, iodosobenzene (B1197198) is used to oxidize hydrazones, forming diazo compounds in situ. These diazo compounds then react with a nickel catalyst to generate a metal-carbene intermediate, which subsequently undergoes carbene addition to an alkene to form the cyclopropane. rsc.org
This methodology has been successfully applied to a range of aryl alkenes, including those with different electronic substituents, as well as aliphatic alkenes. rsc.org For instance, the reaction of styrenes with various substituents on the benzene ring, such as methoxy (B1213986) and nitro groups, has been shown to proceed efficiently. rsc.org Notably, when 2-bromostyrene (B128962) was used as a substrate, a slightly reduced yield was observed compared to 3- and 4-bromostyrene, suggesting a steric influence on the reaction. rsc.org
The development of chiral Lewis acid-promoted enantioselective cyclopropanation using phenyliodonium (B1259483) ylide as a carbene precursor has also been a significant advancement. semanticscholar.org This method allows for the synthesis of spirocyclopropane-oxindoles with high yields and stereoselectivity. semanticscholar.org Mechanistic studies, including EPR spectroscopy, support a stepwise biradical mechanism for this transformation. semanticscholar.org
The following table summarizes the results of nickel-catalyzed cyclopropanation of various substituted styrenes:
| Entry | Styrene (B11656) Derivative | Product | Yield (%) |
| 1 | Styrene | 2-phenylcyclopropane-1,1-dicarboxylate | 85 |
| 2 | 4-Methylstyrene | 2-(p-tolyl)cyclopropane-1,1-dicarboxylate | 88 |
| 3 | 2-Bromostyrene | 2-(2-bromophenyl)cyclopropane-1,1-dicarboxylate | 75 |
| 4 | 3-Bromostyrene | 2-(3-bromophenyl)cyclopropane-1,1-dicarboxylate | 82 |
| 5 | 4-Bromostyrene | 2-(4-bromophenyl)cyclopropane-1,1-dicarboxylate | 86 |
| 6 | 4-Nitrostyrene | 2-(4-nitrophenyl)cyclopropane-1,1-dicarboxylate | 78 |
| 7 | 4-Methoxystyrene | 2-(4-methoxyphenyl)cyclopropane-1,1-dicarboxylate | 80 |
Data sourced from a study on one-pot nickel(II)-catalyzed cyclopropanation of alkenes with hydrazones. rsc.org
Radical Reaction Pathways of α-Bromostyrene
Photoredox catalysis, utilizing single-electron transfer (SET) mechanisms, has become a prominent strategy in organic synthesis. sigmaaldrich.com In this context, α-bromostyrene can participate in photoredox/nickel dual catalytic systems for cross-coupling reactions. nih.govnih.gov The process typically involves the generation of an excited-state photocatalyst upon visible-light irradiation. nih.gov This excited species can induce single-electron oxidation of a suitable reagent, such as an organotrifluoroborate, to generate an alkyl radical. nih.gov
Remarkably, substrates containing functional groups that are typically reactive towards radicals, such as 4-bromostyrene, have been successfully employed in these reactions without significant side reactions like polymerization. nih.govnih.gov This suggests a more complex mechanistic pathway than a simple radical capture. nih.gov The combination of an iridium photoredox catalyst with a nickel catalyst allows for the cross-coupling of various organoboron reagents with aryl bromides under mild conditions. nih.gov
A proposed mechanism involves the oxidative addition of the aryl halide to a Ni(0) catalyst, forming a Ni(II) species. Concurrently, the photoexcited iridium complex oxidizes the organoboron reagent via SET to produce an alkyl radical. This radical then engages with the nickel center to facilitate the cross-coupling reaction. nih.gov
Remote radical migration reactions represent a valuable synthetic strategy for creating molecular diversity. chinesechemsoc.orgrsc.org α-Bromostyrene and its isomers have been utilized in photo-induced trifunctionalization reactions that proceed via remote radical migration of tetracoordinate boron species. nih.gov
In this process, a tetracoordinate boron intermediate is generated in situ from a bromostyrene and an alkyl boronic ester. nih.gov Upon photo-irradiation in the presence of a photocatalyst, a single-electron transfer (SET) occurs, leading to the formation of an alkyl radical and a boron-bound species. nih.gov This alkyl radical then adds to the vinyl group of the bromostyrene. Subsequent migration of the boron moiety allows for the incorporation of both the alkyl radical and the boron group into the final product. nih.gov This method has been shown to be effective for ortho-, meta-, and para-bromostyrenes, highlighting its versatility. nih.gov
The following table showcases the scope of this transformation with different bromostyrenes and boronic esters:
| Entry | Bromostyrene | Alkyl Boronic Ester | Product Yield (%) |
| 1 | o-bromostyrene | 2a | 85 |
| 2 | m-bromostyrene | 2a | 78 |
| 3 | p-bromostyrene | 2a | 82 |
| 4 | o-bromostyrene | 2b | 75 |
Reaction conditions involved the use of n-BuLi, the respective boronic ester, HFIP, and 4CzIPN as a photocatalyst under blue LED irradiation. nih.gov
The intersection of photocatalysis and biocatalysis has led to the development of novel photoenzymatic reactions. nih.govnih.govosti.gov Flavine-dependent 'ene' reductases have been employed to catalyze the intermolecular hydroalkylation of olefins, including α-bromostyrene. nih.gov The reaction is initiated by the photoexcitation of a quaternary charge-transfer complex formed between the alkene, an α-chloroamide, and the flavin hydroquinone (B1673460) within the enzyme's active site. nih.gov
This unique mechanism ensures that radical formation is gated and only occurs when both substrates are bound in the active site, allowing for high control over the reaction. nih.gov In the case of α-bromostyrene, its reaction with N,N-dimethylchloroamide in the presence of the enzyme and light leads to the formation of a lactone in high yield and with excellent enantioselectivity. nih.gov This product is believed to form through the initial formation of a γ-bromo product, followed by an intramolecular SN2 cyclization. nih.gov
This photoenzymatic method provides an efficient route to γ-stereogenic amides and related structures. nih.gov
| Alkene | Coupling Partner | Product | Yield (%) | Enantiomeric Excess (%) |
| α-Bromostyrene | N,N-dimethylchloroamide | Lactone | 85 | 98 |
Data from a study on photoenzymatic intermolecular hydroalkylation of olefins. nih.gov
A catalyst-free, photosensitized strategy has been developed for the regioselective imino functionalization of alkenes through the formation of an electron donor-acceptor (EDA) complex. nih.govrsc.orgresearchgate.net This photo-induced protocol allows for the construction of β-imino sulfones and vinyl sulfones. nih.govrsc.org The reaction is initiated by an intermolecular charge transfer between an oxime and a sulfinate, which then fragments to produce a persistent iminyl radical and a transient sulfonyl radical. nih.govrsc.org
In this context, α-bromostyrene has been used as a capture reagent to obtain β-imino vinylphosphines. nih.govrsc.org This demonstrates the versatility of this method for the late-stage functionalization of complex alkenes. nih.govrsc.org The reaction proceeds under mild conditions and exhibits broad functional group tolerance. nih.govrsc.orgresearchgate.net
| Alkene | Donor | Product Type | Yield (%) |
| α-Bromostyrene | Diarylphosphine oxide | β-iminophosphine | Moderate |
Yields are reported as moderate in the source material. nih.govrsc.org
Metalloradical Activation in α-Bromostyrene Chemistry
The activation of α-bromostyrene through metalloradical catalysis represents a significant area of research, enabling the formation of complex molecular architectures. Cobalt(II) complexes, particularly those with porphyrin ligands, have proven effective in activating α-bromostyrene for various transformations. nih.govnih.gov
In the context of asymmetric radical cyclopropanation, Co(II)-based metalloradical systems can activate α-alkynyldiazomethanes in the presence of α-bromostyrene, which serves as a suitable 1,1-disubstituted olefin substrate. nih.gov This process leads to the stereoselective construction of trisubstituted cyclopropanes, including the formation of a new quaternary carbon stereocenter with high levels of stereocontrol. nih.gov The underlying mechanism is proposed to be a stepwise radical process involving a unique α-metalloradical intermediate. nih.gov Computational and experimental data support this stepwise radical mechanism for the Co(II)-catalyzed olefin cyclopropanation. nih.gov
Specifically, Co(II) complexes supported by D2-symmetric chiral amidoporphyrin ligands can efficiently catalyze the asymmetric cyclopropanation of a wide array of alkenes, including α-bromostyrene. nih.govsci-hub.se This catalytic radical process is a general method for the stereoselective synthesis of valuable chiral cyclopropanes in high yields with both high diastereoselectivity and enantioselectivity. nih.govsci-hub.se
Furthermore, iron-based perovskite nanoparticles, such as LaFeO3, have been employed as stable heterogeneous catalysts for the oxidative transformation of α-bromostyrene to phenacyl bromide. researchgate.net Mechanistic studies suggest the involvement of a radical-type mechanism that includes surface-adsorbed oxygen species over the p-type LaFeO3 catalyst. researchgate.net
Table 1: Metalloradical Activation Reactions of α-Bromostyrene
| Catalyst System | Reactant | Product Type | Key Features |
|---|---|---|---|
| Co(II)-porphyrin complex | α-Alkynyldiazomethane, α-Bromostyrene | Trisubstituted cyclopropane | High stereoselectivity, formation of quaternary carbon centers. nih.gov |
| LaFeO3 nanoparticles | α-Bromostyrene, Air (O2) | Phenacyl bromide | Heterogeneous catalysis, radical mechanism involving adsorbed oxygen. researchgate.net |
Radical Nitration and Debromination Studies
The radical nitration of α-bromo-α-fluoroalkenes, including derivatives of α-bromostyrene, provides a stereoselective route to α-fluoronitroalkenes. researchgate.netnih.gov A highly efficient method utilizes iron(III) nitrate (B79036) nonahydrate (Fe(NO3)3∙9H2O) for the radical nitration of 2-bromo-2-fluorostyrenes. researchgate.netnih.gov This reaction proceeds as a nitration-debromination sequence, yielding the corresponding α-fluoro-nitroalkenes with high stereoselectivity, exclusively as Z-isomers, in yields up to 92%. researchgate.netnih.gov
The scope of this method is broad, and the resulting monofluorinated alkenes are versatile building blocks for synthesizing various fluorinated products. researchgate.netnih.gov The proposed mechanism for this transformation involves a radical pathway. researchgate.net The reaction can be carried out using either an Fe(NO3)3/TEMPO system at 80°C or Fe(NO3)3 in 1,4-dioxane at 100°C. researchgate.net
In a related context, the reaction of β-bromostyrene with dinitrogen tetroxide also proceeds via a radical displacement mechanism, highlighting the propensity of bromostyrene derivatives to undergo radical reactions. acs.org The addition of radical scavengers like TEMPO or BHT can inhibit nitration reactions, further supporting the involvement of radical intermediates. google.com
Table 2: Radical Nitration-Debromination of α-Bromostyrene Derivatives
| Reagent System | Substrate | Product | Key Features |
|---|---|---|---|
| Fe(NO3)3∙9H2O | 2-Bromo-2-fluorostyrenes | (Z)-α-Fluoro-nitroalkenes | High stereoselectivity (Z-isomers only), yields up to 92%. researchgate.netnih.gov |
| Fe(NO3)3/TEMPO | 2-Bromo-2-fluorostyrenes | (Z)-α-Fluoro-nitroalkenes | Radical mechanism, proceeds at 80°C. researchgate.net |
Electrophilic and Nucleophilic Reactivity Manifestations
Generation and Reactivity of Vinyl Cations from α-Bromostyrene
Vinyl cations are highly reactive intermediates that can be generated from α-bromostyrene under specific conditions. acs.orgnih.govwikipedia.org Photochemical methods have been employed to generate primary vinyl cations from (E)-bromostyrene. nih.gov The investigation into the photochemistry of (E)-bromostyrene aimed to understand the nature of the product-forming intermediates and the mechanisms behind the formation of both vinylic cations and vinylic radicals. nih.gov
The formation of a cation-derived product was confirmed by significant label scrambling when starting with specifically deuterated (E)-bromostyrene. nih.gov The proposed mechanism involves a direct heterolytic cleavage of the C-Br bond, which produces an ion pair. nih.gov This is followed by the formation of a radical pair through electron transfer. nih.gov The vinyl cation is believed to originate directly from the lowest excited singlet state of bromostyrene, with a calculated activation energy of 6.7 kcal/mol. nih.gov The ratio of cation-derived to radical-derived products is determined by the competition between proton loss and electron transfer within the ion pair. nih.gov
It is noteworthy that molecular orbital calculations have indicated that an isolated, incipient primary vinyl cation is not a metastable species. nih.gov However, it can become metastable through specific interactions with a counterion in a polar environment. nih.gov
Nucleophilic Additions to α-Bromostyrene Derivatives
α-Bromostyrene and its derivatives are susceptible to nucleophilic additions. For instance, α-bromostyrene can react with n-butyllithium to generate a lithium reagent. mdpi.com This organolithium intermediate can then be treated with electrophiles like 2-chloropyrimidine. mdpi.com The resulting adduct can subsequently be aromatized. mdpi.com
In another example of nucleophilic reactivity, the synthesis of α-acyloxyketones has been achieved through the platinum-catalyzed migration of propargylic esters. jst.go.jp This process involves the intramolecular nucleophilic addition of the resulting allene. jst.go.jp While not a direct addition to α-bromostyrene itself, this illustrates the principle of nucleophilic attack on related unsaturated systems.
Computational Chemistry and Advanced Mechanistic Elucidation
Density Functional Theory (DFT) Calculations for Reaction Mechanism Prediction
Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanisms of reactions involving α-bromostyrene. researchgate.netnii.ac.jpdntb.gov.uaacs.orgfrontiersin.orgfigshare.com DFT calculations provide insights into reaction pathways, transition state energies, and the stability of intermediates, which are often difficult to determine experimentally. figshare.com
In the study of intramolecular Diels-Alder reactions of α-bromostyrene-functionalized amides, DFT calculations were used to explore the regioselectivity and stereoselectivity of the reactions, as well as the reaction mechanisms. researchgate.netnii.ac.jpacs.org These calculations suggested a radical mechanism for the dehydrogenation of 1,4-dihydronaphthalene (B28168) intermediates, which was supported by experimental observations such as retardation by TEMPO and acceleration by air. researchgate.netacs.org
DFT has also been crucial in understanding the generation and stability of vinyl cations from bromostyrene. nih.govdntb.gov.ua Calculations have shown that while the bare primary vinyl cation is not a local minimum on the potential energy surface, interaction with a counterion in a polar solvent can stabilize it. nih.gov
Furthermore, in the context of metalloradical catalysis, DFT calculations have been employed to rationalize the observed regioselectivity in Co(II)-catalyzed cyclopropanation reactions. nih.gov For example, calculations indicated that the radical addition of a propargyl radical intermediate is both kinetically and thermodynamically more favorable than the addition of its allenyl radical resonance form. nih.gov DFT is also used to investigate synthetic pathways for various polymers, including the amine-mediated ring-opening polymerizations of α-amino acid derivatives, by elucidating the reaction mechanisms and kinetics. frontiersin.org
Table 3: Applications of DFT in α-Bromostyrene Chemistry
| Reaction Type | Investigated Aspect | Key Findings from DFT |
|---|---|---|
| Intramolecular Diels-Alder | Regioselectivity, stereoselectivity, mechanism | Supported a radical mechanism for dehydrogenation. researchgate.netacs.org |
| Vinyl Cation Formation | Stability of vinyl cation | Isolated cation is unstable; stabilized by counterion and solvent. nih.gov |
| Co(II)-Catalyzed Cyclopropanation | Regioselectivity | Explained the preference for radical addition at the propargyl position. nih.gov |
Isotopic Labeling Studies to Probe Reaction Pathways
Isotopic labeling is a powerful technique for elucidating the mechanisms of chemical reactions by tracking the fate of specific atoms. numberanalytics.comslideshare.net By replacing an atom with its heavier isotope, such as deuterium (B1214612) (D or ²H) for hydrogen (¹H) or carbon-13 (¹³C) for carbon-12 (¹²C), researchers can follow the atom's trajectory through a reaction sequence, providing insights into bond-forming and bond-breaking steps, rearrangements, and the nature of transient intermediates. numberanalytics.commdpi.com This method is particularly valuable in distinguishing between different possible reaction pathways. numberanalytics.com
In the study of α-bromostyrene reactions, isotopic labeling has been instrumental in clarifying the involvement of vinyl cation intermediates. For instance, the photochemistry of (E)-bromostyrene was investigated to understand the formation of its reaction products. acs.org When specifically deuterated (E)-bromostyrene was used as the starting material, a significant scrambling of the deuterium label was observed in the product. acs.org This scrambling provides strong evidence for the formation of a vinyl cation intermediate, as a linear, sp-hybridized cation would allow for the isomerization and subsequent loss of stereochemical integrity. acs.org
The general principle involves introducing a labeled reagent, such as deuterated sulfuric acid (D₂SO₄) in heavy water (D₂O), which can exchange protons with the molecule of interest. youtube.com While this specific example applies to activating aromatic rings for electrophilic substitution, the core concept of using labeled sources to probe reaction mechanisms is broadly applicable. youtube.com For example, isotope labeling with H₂¹⁸O has been used to evaluate the mechanism of platinum-catalyzed reactions involving propargylic esters to form α-acyloxyketones. researchgate.net Similarly, deuterium labeling was used to confirm the formation of five-membered zirconacycles from 1-alkynylboronates. acs.org
In reactions involving α-bromostyrene derivatives, such as the base-promoted nucleophilic ring-opening of α-bromostyrene sulfonium (B1226848) salts, isotopic labeling studies have revealed that nucleophilic attack can occur at either the α- or β-carbon, leading to different product outcomes through subsequent elimination and rearrangement steps. researchgate.net These studies underscore the utility of isotopic labeling in dissecting complex reaction pathways that are common in the chemistry of α-bromostyrene and related vinyl halides.
Table 1: Application of Isotopic Labeling in Mechanistic Studies
| Starting Material | Isotopic Label | Technique/Observation | Mechanistic Insight | Reference |
| (E)-Bromostyrene | Deuterium (D) | Photolysis | Scrambling of the deuterium label in the product | Formation of a primary vinyl cation intermediate |
| α-Bromostyrene sulfonium salt | Not specified | Product analysis | Attack of nucleophiles at α- or β-carbon | Elucidation of competing reaction pathways |
Spectroscopic Techniques for Intermediate Characterization
The direct observation and characterization of reactive intermediates are crucial for a complete understanding of reaction mechanisms. Various spectroscopic techniques are employed to identify and study transient species like carbocations, radicals, and carbanions that may form during reactions of α-bromostyrene. rsc.org These methods can provide information on the structure, electronics, and lifetime of intermediates. rsc.orgnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental tools for the structural characterization of the final products derived from α-bromostyrene reactions, which in turn provides indirect evidence about the intermediates. researchgate.net For instance, the detailed analysis of ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectra is essential for confirming the structures of compounds synthesized from α-bromostyrene derivatives. rsc.org In some cases, low-temperature NMR experiments can allow for the direct observation of more stable intermediates.
Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass and elemental composition of reaction products, helping to confirm their identities. researchgate.net When coupled with techniques like gas chromatography (GC-MS), it allows for the separation and identification of components in a reaction mixture. rsc.org Action spectroscopy, which combines mass spectrometry with laser spectroscopy, is a particularly powerful tool for obtaining spectroscopic data on mass-selected ionic intermediates. rsc.org
Vibrational and Electronic Spectroscopy:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify functional groups in both starting materials and products, and can be used to monitor the progress of a reaction. researchgate.netrsc.org Time-resolved IR spectroscopy can be used to detect short-lived intermediates.
UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. uni-bayreuth.de The formation of conjugated systems or species with distinct electronic structures, such as certain carbocations or radicals, can be monitored by changes in the UV-Vis spectrum. acs.org
Transient Absorption Spectroscopy: This is a powerful pump-probe technique used to study short-lived excited states and reactive intermediates generated by a pulse of light (photolysis). uni-bayreuth.de It has been used to determine the photophysical properties of complex molecules and follow intramolecular processes that occur after photoexcitation. acs.org This technique would be highly applicable to studying the vinyl cation and radical intermediates generated from the photolysis of α-bromostyrene. acs.org
Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR), this technique is specifically used to detect and characterize species with unpaired electrons, such as radicals. The photolysis of (E)-bromostyrene is known to produce both cation- and radical-derived products, making ESR a vital tool for studying the radical pathway. acs.org Techniques like electron spin transient nutation (ESTN) can provide further details about the radical species involved. researchgate.net
Table 2: Spectroscopic Data for a Representative α-Bromostyrene Derivative Product
The following data is for 1-([1,1'-biphenyl]-3-yl)-3,3,3-trifluoropropan-1-one, a product from a reaction involving an α-bromostyrene derivative. rsc.org
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 3.83 (q, J = 9.8 Hz, 2H), 7.31–7.37 (tt, J = 7.4, 2.2 Hz, 1H), 7.44–7.48 (t, J = 7.4 Hz, 2H), 7.53–7.59 (m, 3H), 7.82 (dt, J = 7.6, 1.2 Hz, 1H), 7.87 (d, J = 7.6, Hz, 1H), 8.12 (t, J =3.2 Hz, 1H) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 189.9 (q, ³JCF = 2.4 Hz), 142.2, 139.8, 136.3, 132.9, 129.5, 129.1, 128.2, 127.3, 127.2, 127.0, 124.2 (q, ¹JCF = 278.0 Hz), 42.3 (q, ²JCF = 28.3 Hz) |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -61.93 ppm |
Applications of α Bromostyrene in Complex Organic Synthesis
Utility as a Building Block for Pharmaceutical Intermediates
α-Bromostyrene serves as a crucial precursor in the synthesis of various pharmaceutical intermediates. guidechem.comontosight.ai Its vinyl bromide functionality allows for a range of chemical transformations, making it a valuable component in the construction of complex drug scaffolds. The reactivity of the carbon-bromine bond and the double bond enables its incorporation into diverse molecular architectures, facilitating the development of new therapeutic agents.
While specific drug examples are proprietary and often not disclosed in public literature, the general application of α-bromostyrene in pharmaceutical synthesis is well-established. ontosight.ai It participates in various coupling reactions and other transformations to build the core structures of medicinally relevant compounds.
Precursor in Agrochemical Synthesis
Similar to its role in pharmaceuticals, α-bromostyrene is a key starting material in the agrochemical industry. guidechem.comontosight.ai It is utilized in the manufacturing of pesticides and other crop protection agents. ontosight.ai The compound's structure can be modified to create molecules with desired biocidal activities. For instance, α,β-dibromoethylbenzene, which can be synthesized from α-bromoethylbenzene, is a known intermediate for agrochemicals. google.com
Synthesis of Specialty Chemicals, Dyes, and Pigments
The reactivity of α-bromostyrene also extends to the synthesis of specialty chemicals, including dyes and pigments. guidechem.comontosight.ai Organic colorants are broadly classified as dyes, which are soluble in their application medium, and pigments, which are insoluble. nih.gov The synthesis of many of these colorants involves the reaction of aromatic compounds. α-Bromostyrene can be incorporated into the molecular structure of dyes and pigments to influence their color and properties. finechemical.net For example, it can be used in the synthesis of triphenylmethane (B1682552) dyes, which are known for their bright colors. dducollegedu.ac.in
Construction of Intricate Carbon Skeletons
One of the most significant applications of α-bromostyrene in organic synthesis is its use in constructing complex carbon skeletons. Its ability to participate in a variety of cycloaddition and coupling reactions makes it an invaluable tool for synthetic chemists.
α-Bromostyrene is a versatile reactant for the synthesis of various cyclic and polycyclic systems.
Dihydronaphthalenes: Intramolecular Diels-Alder reactions of α-bromostyrene-functionalized amides of monomethyl fumarate (B1241708), when treated with a base like triethylamine (B128534) in toluene (B28343), yield 1,4-dihydronaphthalenes. researchgate.netacs.orgacs.org This process involves a [4+2] cycloaddition, followed by proton transfer and dehydrobromination. acs.orgacs.org Further reaction of these dihydronaphthalenes can lead to the formation of naphthalene (B1677914) derivatives. researchgate.netacs.org
Cyclobutanes: α-Bromostyrene can undergo [2+2] cycloaddition reactions. For example, its reaction with allenoates can produce 1,3-substituted cyclobutanes. nih.gov Palladium-catalyzed [2+1+1] annulation of norbornenes with (Z)-bromostyrenes results in the formation of bismethylenecyclobutanes through a domino coupling process involving double Heck-type coupling. Furthermore, the reaction of ethenetricarboxylates with α-bromostyrenes in the presence of a Lewis acid like SnCl4 or SnBr4 stereoselectively yields 2,4-cis-substituted cyclobutanes. researchgate.net
Cyclopropanes: The asymmetric cyclopropanation of α-bromostyrene with α-alkynyldiazomethanes, catalyzed by a cobalt(II)-based metalloradical system, allows for the highly stereoselective construction of trisubstituted cyclopropanes. nih.gov This method is effective for creating cyclopropanes with excellent control over the newly formed quaternary carbon stereogenic centers. nih.gov
The creation of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. α-Bromostyrene has proven to be a useful substrate for this purpose.
In the cobalt-catalyzed asymmetric cyclopropanation mentioned earlier, 1,1-disubstituted olefins like α-bromostyrene are suitable substrates for the stereoselective construction of trisubstituted cyclopropanes, which includes the formation of a quaternary carbon center with high stereocontrol. nih.gov Additionally, α-vinylation of enolizable ketones with β-bromostyrenes can be followed by a one-pot functionalization that traps intermediate dienolates with various electrophiles to generate α-quaternary β,γ-unsaturated ketones. ulaval.calookchem.com
α-Bromostyrene is also implicated in the synthesis of heterocyclic compounds. While direct synthesis of tetrahydropyranones and tetrahydrothiopyranones from α-bromostyrene is less commonly reported, related structures and synthetic strategies highlight its potential. For instance, the synthesis of tetrahydropyran-4-one and tetrahydrothiopyran-4-one (B549198) derivatives can be achieved through a double-conjugate addition of water or H2S to divinyl ketones. researchgate.net The strategic use of vinyl bromides, such as β-bromostyrene, in conjugate additions to dihydropyranones has been demonstrated in the synthesis of complex molecules like (+)-Sorangicin A, leading to substituted tetrahydropyrans. nih.gov This suggests the applicability of α-bromostyrene in similar synthetic approaches to access these heterocyclic cores.
Stereoselective Synthesis Utilizing α-Bromostyrene
α-Bromostyrene serves as a versatile precursor in a variety of stereoselective reactions. Its unique electronic and steric properties, stemming from the presence of a bromine atom on the double bond, allow for high levels of control in the formation of chiral centers and complex three-dimensional structures.
Enantioselective and Diastereoselective Transformations
The control of stereoselectivity is a central theme in modern organic synthesis. While the development of enantioselective transformations involving α-bromostyrene is an emerging area, its application in diastereoselective reactions is more established.
Diastereoselectivity is notably achieved in intramolecular cycloaddition reactions. For instance, intramolecular Diels-Alder reactions of α-bromostyrene-functionalized amides derived from monomethyl fumarate have been investigated. These reactions can lead to the formation of 1,4-dihydronaphthalenes. researchgate.netacs.org The stereochemical outcome of these transformations is influenced by the reaction conditions and the substrate's structure. For example, heating an N-allyl-N-diphenylallyl amide functionalized with α-bromostyrene can produce trans-fused stereoisomeric adducts with a high degree of stereochemical control. researchgate.net In some cases, these cycloadditions compete with [2+2]-cycloaddition pathways. researchgate.netresearchgate.net
Furthermore, Lewis acid-catalyzed intermolecular cycloadditions of 2-bromo-1,3-dienes, structural analogs of α-bromostyrene, with activated dienophiles have been shown to proceed with good to excellent endo diastereoselectivity. researchgate.net While some asymmetric cross-coupling reactions of bromostyrenes have been reported, achieving high enantioselectivity with styrene (B11656) derivatives can be challenging. For example, the asymmetric Kumada–Corriu cross-coupling of (E)-bromostyrene has been shown to yield products with only moderate enantiomeric excess (ee). nih.gov
Role as a Chiral Building Block
Chiral building blocks are foundational components in the synthesis of pharmaceuticals and natural products, as biological activity is often dependent on specific stereochemistry. α-Bromostyrene functions as a valuable prochiral building block, meaning it can be converted into a chiral molecule through a stereoselective reaction. Its bromine atom provides a reactive handle for various transformations, including cross-coupling and substitution reactions, to generate more complex chiral structures. guidechem.com
A key application is its conversion into other useful synthetic intermediates. For example, α-bromostyrene can be generated from phenylacetylene (B144264) and subsequently used in a boron-bromide exchange to create a vinyl boronate. researchgate.net This boronate can then be used in further stereoselective reactions. Similarly, lithiated α-bromostyrene derivatives react with aldehydes like acrolein or cinnamaldehyde (B126680) to form divinyl alcohols. researchgate.net Subsequent oxidation yields divinyl ketones, which can then undergo double-conjugate addition reactions to produce substituted tetrahydropyran-4-ones and tetrahydrothiopyran-4-ones. researchgate.net These heterocyclic structures are common motifs in bioactive molecules.
The versatility of α-bromostyrene as a building block is highlighted by its use in preparing substrates for complex cyclizations. By incorporating it into larger molecules, it sets the stage for reactions that build intricate molecular architectures. researchgate.netacs.org
Controlling Stereochemistry in Cycloaddition Products
Cycloaddition reactions are powerful tools for constructing cyclic and polycyclic systems. The presence of the bromine atom in α-bromostyrene plays a critical role in directing the stereochemical outcome of these reactions.
In intramolecular Diels-Alder reactions, α-bromostyrene-functionalized amides can be cyclized to form dihydronaphthalene derivatives. acs.org The reaction of these amides with triethylamine in toluene at elevated temperatures yields 1,4-dihydronaphthalenes, which are believed to form through a sequence involving the Diels-Alder reaction, proton transfer, and base-induced dehydrobromination. researchgate.netacs.org The stereoselectivity of these reactions can be influenced by the substituents on the substrate and the reaction conditions. researchgate.net
Research has shown that the choice of base and solvent can direct the reaction toward specific products. For example, using alkali metal carbonates with substrates containing a halogen on the benzene (B151609) ring can lead directly to naphthalene derivatives instead of the intermediate dihydronaphthalenes. researchgate.netacs.org Density functional theory (DFT) calculations have been used to understand the regioselectivity and stereoselectivity of these cycloaddition reactions. researchgate.net
| Reaction Type | Substrate | Reagents & Conditions | Product | Stereochemical Outcome |
| Intramolecular Diels-Alder | α-Bromostyrene-functionalized amide of monomethyl fumarate | Et₃N, Toluene, 110 °C | 1,4-Dihydronaphthalene (B28168) | Formation of specific stereoisomers |
| Intramolecular Diels-Alder | N-allyl-N-diphenylallyl amide derivative | Heat | Trans-fused adducts | High stereochemical control |
| [4+2] Cycloaddition | 2-Bromo-1,3-diene | Activated dienophile, Lewis acid | Vinyl bromide cycloadduct | Good to excellent endo diastereoselectivity |
Late-Stage Functionalization of Bioactive Molecules
Late-stage functionalization is a crucial strategy in medicinal chemistry for modifying complex molecules like drugs and natural products to improve their properties or explore structure-activity relationships. beilstein-journals.orgnih.gov This approach avoids the need for de novo synthesis for each new analog.
α-Bromostyrene has emerged as a useful reagent in this context. A recently developed method utilizes α-bromostyrene sulfonium (B1226848) salts for the synthesis of alkynyl sulfides. nih.govrsc.org This reaction proceeds via a base-promoted nucleophilic ring-opening of the sulfonium salt, using tetramethylene sulfoxide (B87167) as the sulfur source. nih.govrsc.org
A significant advantage of this protocol is its good tolerance for various functional groups, making it suitable for the late-stage modification of complex and bioactive molecules. nih.govrsc.org The reaction can be performed as a one-pot synthesis and is scalable, demonstrating its practical utility. nih.govrsc.org This metal-free strategy provides an efficient pathway to introduce the alkynyl sulfide (B99878) moiety, a structure found in various biologically active compounds, into existing molecular scaffolds. rsc.org
| Reaction | Reagents | Key Features | Application |
| Synthesis of Alkynyl Sulfides | α-Bromostyrene sulfonium salt, Tetramethylene sulfoxide, Base (e.g., Morpholine, NaOH) | Metal-free, Good functional group tolerance, One-pot synthesis | Late-stage functionalization of drugs and bioactive molecules |
α Bromostyrene in Materials Science and Polymer Chemistry
Monomer for Advanced Polymer Synthesis
The presence of the vinyl group allows α-bromostyrene to act as a monomer or co-monomer in various polymerization processes. Notably, it is utilized in controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP), which enables the creation of polymers with predetermined molecular weights and narrow molecular weight distributions. sigmaaldrich.comsigmaaldrich.com This level of control is crucial for designing sophisticated polymer architectures for specialized applications.
Co-monomers for Copolymers with Tailored Properties
α-Bromostyrene is frequently copolymerized with other vinyl monomers to produce advanced copolymers with properties customized for specific applications. The incorporation of α-bromostyrene units into a polymer chain can significantly alter the final material's characteristics. For instance, α-methyl-p-bromo-styrene, a related compound, has been successfully copolymerized with monomers such as styrene (B11656), acrylonitrile, and butadiene via emulsion polymerization. google.com
The selection of co-monomers is strategic; for example, including co-monomers can improve the compatibility of the brominated styrene units within a polymer matrix. google.com Common non-functional co-monomers include styrene, butadiene, acrylonitrile, and various acrylates like methyl(meth)acrylate. google.com The resulting copolymers, such as poly(styrene-co-4-bromostyrene-co-divinylbenzene), are hydrophobic materials used in coatings, adhesives, and engineering plastics. alfa-chemistry.com
Furthermore, polymers containing bromostyrene units, like poly(4-bromostyrene), can undergo post-polymerization modifications. Palladium-catalyzed coupling reactions, for example, can be used to introduce alkyne functionalities, transforming the initial copolymer into a more complex, functional material. researchgate.net While some early studies suggested that α-bromostyrene might act primarily as a chain transfer agent rather than a comonomer in conventional free-radical polymerization with styrene, modern controlled polymerization techniques have firmly established its role in forming well-defined copolymers. sigmaaldrich.comcdnsciencepub.com
| Co-monomer System | Polymerization Method | Key Properties/Applications |
| Styrene / Acrylonitrile / α-Methyl-p-bromo-styrene | Emulsion Polymerization | Enhanced Flame Retardancy google.com |
| Butadiene / α-Methyl-p-bromo-styrene | Emulsion Polymerization | Flame-Retardant Elastomers google.com |
| Styrene / Divinylbenzene / 4-Bromostyrene | Copolymerization | Hydrophobic materials for coatings, films, and engineering plastics alfa-chemistry.com |
| Styrene, Methyl(meth)acrylate, etc. | Free Radical Polymerization | Improved compatibility in flame-retardant polymer blends google.com |
Incorporation into Polymers for Enhanced Characteristics (e.g., Flame Retardancy)
A primary application of α-bromostyrene and its derivatives in polymer science is to impart flame retardancy. scispace.com The bromine atom in the monomer unit acts as a radical trap in the gas phase during combustion, interrupting the exothermic processes and slowing or extinguishing the flame. Brominated styrene polymers are particularly valued as flame retardants in engineering plastics like polyamides due to their high thermal stability. google.com
When α-bromostyrene is incorporated as a co-monomer, the resulting copolymer gains flame-retardant properties. google.com The effectiveness of the flame retardancy is directly related to the bromine content in the final polymer. For copolymers, a bromine content of at least 50% by weight is often preferred, with optimal ranges typically between 60% and 70%. google.com These brominated polymers can be synthesized either by polymerizing brominated monomers or through the post-bromination of a pre-formed polymer, such as polystyrene. google.comgoogle.com The use of brominated styrenes represents a reactive approach to flame retardancy, where the retardant is chemically bound to the polymer backbone, preventing its leaching over time, which is a common issue with additive flame retardants. epo.orgresearchgate.net
Functionalization of Hybrid Organic-Inorganic Materials
The reactivity of the bromo-functional group makes α-bromostyrene and its isomers valuable for the surface modification and functionalization of inorganic materials, leading to the creation of advanced hybrid organic-inorganic composites.
Integration into Silsesquioxane-Based Systems for Photoactive Materials
Polyhedral Oligomeric Silsesquioxanes (POSS) are nanometer-sized, cage-like molecules with a silica (B1680970) core and organic substituents. mdpi.com Their well-defined structure makes them ideal building blocks for hybrid materials. researchgate.net Bromostyrene derivatives, particularly p-bromostyrene, are instrumental in synthesizing silsesquioxane-based systems for photoactive materials, which have potential applications in devices like Organic Light-Emitting Diodes (OLEDs). mdpi.comresearchgate.net
The synthesis strategy often involves attaching chromophores (light-emitting organic molecules) to the POSS core. researchgate.net This is where bromostyrene plays a crucial role. Using transition-metal-catalyzed cross-coupling reactions, the bromine atom on the styrene ring can be substituted with a variety of functional organic groups. nih.gov
Key synthetic routes include:
Sonogashira Coupling: This reaction is used to couple terminal alkynes to the bromostyrene-functionalized silsesquioxane cage, a novel approach in the chemistry of double-decker silsesquioxanes (DDSQ). researchgate.netacs.org
Heck Coupling: This method is used to couple vinyl groups, such as those on carboranyl-substituted styrenes, to bromostyrene units attached to a T8 POSS core. mdpi.comnih.gov
Cross-Metathesis: A p-bromostyrene can be first attached to a silsesquioxane core via cross-metathesis, creating a brominated intermediate that is then ready for further functionalization through other coupling reactions. mdpi.comresearchgate.net
These methods allow for the precise anchoring of π-conjugated organic systems (e.g., derivatives of pyrene, carbazole) onto the rigid, insulating silsesquioxane nanocage. researchgate.net The resulting hybrid materials combine the processability and luminescence of the organic chromophores with the thermal stability and robust nature of the inorganic silica core, leading to photoactive materials with enhanced properties. mdpi.comacs.org
| Silsesquioxane System | Functionalization Reaction | Reagent Example | Application |
| Double-Decker Silsesquioxane (DDSQ) | Sonogashira Coupling | (Styrylethynylphenyl)terpyridine researchgate.net | Photoactive 1D Coordination Polymers researchgate.net |
| Octa(vinyl)silsesquioxane (OVS) / T8 | Cross-Metathesis, Heck Coupling | p-Bromostyrene, Carboranyl-substituted vinylstyrene mdpi.com | Photoactive Hybrid Materials mdpi.com |
| Double-Decker Silsesquioxane (DDSQ) | Silylation, Sonogashira Coupling | 4-Bromostyrene researchgate.net | Precursors for Photoactive Materials researchgate.netmsu.edu |
Contribution to the Development of Functional Materials
The contribution of α-bromostyrene to the development of functional materials is significant and multifaceted. Its utility extends beyond a simple monomer to that of a versatile chemical intermediate for creating high-performance polymers and hybrid composites.
Through copolymerization, it provides a reliable method for introducing bromine into a polymer backbone, yielding materials with built-in flame retardancy suitable for demanding applications in electronics and construction. google.com The ability to use α-bromostyrene in controlled polymerization techniques like ATRP allows for the synthesis of well-defined block copolymers and other advanced architectures, opening avenues for new materials with precise nanostructures. sigmaaldrich.comsigmaaldrich.com
Furthermore, its role in the functionalization of silsesquioxanes highlights its importance in the burgeoning field of organic-inorganic hybrid materials. researchgate.net By serving as a reactive handle for attaching complex organic chromophores to inorganic nanocages, it enables the design of novel photoactive and optoelectronic materials. mdpi.comresearchgate.net These materials hold promise for next-generation applications, including more efficient and stable OLEDs, sensors, and other electronic devices. researchgate.netacs.org In essence, α-bromostyrene acts as a key enabler, bridging the gap between simple monomers and highly functional, advanced materials.
Future Perspectives and Emerging Research Directions
Exploration of Novel Catalytic Systems for α-Bromostyrene Transformations
The development of innovative and efficient catalytic systems is paramount to unlocking the full potential of α-bromostyrene in organic synthesis. Current research is geared towards catalysts that offer higher yields, greater selectivity, and milder reaction conditions.
One promising area is the use of photocatalysis . For instance, a photo-induced trifunctionalization of bromostyrenes has been developed, which involves the use of tetracoordinate boron species. This method allows for the simultaneous introduction of three different functional groups, showcasing the power of light-mediated catalysis in complex molecule synthesis.
Furthermore, the exploration of intramolecular Diels-Alder reactions of α-bromostyrene-functionalized compounds is revealing new catalytic possibilities. These reactions can be promoted by various catalysts, leading to the formation of complex polycyclic structures. Research in this area is focused on designing catalysts that can control the stereoselectivity of these transformations.
While not exclusively focused on α-bromostyrene, broader advances in cross-coupling reactions are highly relevant. The development of novel gold, zirconium, and nickel catalysts for various coupling reactions provides a toolbox that can be adapted for transformations involving α-bromostyrene as a key substrate. The challenge lies in tailoring these catalytic systems to the specific reactivity of α-bromostyrene.
| Catalytic System | Transformation | Key Features |
| Photocatalysis with tetracoordinate boron species | Trifunctionalization | Light-mediated, simultaneous introduction of three functional groups. |
| Various catalysts | Intramolecular Diels-Alder reactions | Formation of complex polycyclic structures, focus on stereocontrol. |
| Gold, Zirconium, Nickel catalysts | Cross-coupling reactions | Potential for adaptation to α-bromostyrene transformations. |
Deeper Understanding of Complex Reaction Mechanisms
A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. Computational studies, particularly Density Functional Theory (DFT), are playing an increasingly important role in elucidating the intricate pathways of α-bromostyrene reactions.
Recent DFT studies on the intramolecular Diels-Alder reactions of α-bromostyrene derivatives have suggested the involvement of a radical mechanism . nih.govacs.org These computational models help to explain the observed product distributions and stereoselectivities, providing valuable insights for reaction optimization. The proposed mechanism for the photocatalyzed trifunctionalization of bromostyrenes also involves a single-electron transfer (SET) process, highlighting the importance of understanding the photophysical and photochemical properties of the reactants and catalysts.
Investigating the mechanisms of other key reactions, such as various cross-coupling processes involving α-bromostyrene, is an active area of research. Understanding the oxidative addition, transmetalation, and reductive elimination steps in these catalytic cycles is essential for developing more efficient and selective catalysts.
Expansion of α-Bromostyrene's Synthetic Utility to Underexplored Reactions
While α-bromostyrene is well-established in certain transformations like Suzuki and Stille couplings, its potential in a wider range of synthetic reactions remains an area of active exploration. Researchers are keen to employ this versatile reagent in novel and less conventional reaction manifolds.
A significant advancement is the development of a photo-induced trifunctionalization reaction , which dramatically expands the synthetic utility of bromostyrenes. This method allows for the creation of complex molecules with multiple functional groups in a single step, offering a powerful tool for diversity-oriented synthesis.
The participation of α-bromostyrene in Diels-Alder reactions is another area of growing interest. nih.govacs.org Its unique electronic properties can influence the regioselectivity and stereoselectivity of the cycloaddition, leading to the formation of novel and complex cyclic systems. Further exploration of α-bromostyrene as a dienophile or as a precursor to dienes is expected to yield new synthetic methodologies. The development of cascade reactions initiated by a transformation of the α-bromostyrene moiety is a particularly promising strategy for the rapid construction of molecular complexity.
Development of More Sustainable and Environmentally Benign Synthetic Methodologies
In line with the growing emphasis on green chemistry, a major future direction is the development of sustainable and environmentally friendly methods for the synthesis and transformation of α-bromostyrene. This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency.
Key strategies being explored include:
The use of aqueous media: Performing reactions in water instead of volatile organic solvents is a cornerstone of green chemistry. Developing catalytic systems that are active and stable in water for α-bromostyrene transformations is a significant goal.
Recyclable catalysts: The development of heterogeneous catalysts or catalysts that can be easily separated from the reaction mixture and reused is crucial for reducing waste and improving the economic viability of synthetic processes.
Solvent-free reactions: Conducting reactions in the absence of a solvent, for example, through mechanochemistry (ball-milling), can significantly reduce the environmental impact of a chemical process.
Energy efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasound can often lead to shorter reaction times and reduced energy consumption compared to conventional heating methods.
While the application of these principles to α-bromostyrene chemistry is still in its early stages, the broader trends in organic synthesis suggest that future research will increasingly focus on developing greener and more sustainable approaches for the utilization of this important chemical compound.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
